molecular formula C7H5Cl2NO2 B1298094 2,6-Dichloro-4-methylnicotinic acid CAS No. 62774-90-7

2,6-Dichloro-4-methylnicotinic acid

Cat. No.: B1298094
CAS No.: 62774-90-7
M. Wt: 206.02 g/mol
InChI Key: QOSNTWMXACGOMD-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-methylnicotinic acid is a chemical compound with the molecular formula C7H5Cl2NO2. It is a derivative of nicotinic acid, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a methyl group at the 4 position on the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-methylnicotinic acid typically involves the use of 2,6-dichloro-4-methylnicotinonitrile as the starting material. The key step in the synthetic route is the reductive dechlorination in the presence of zinc and ammonia, followed by hydrolysis to yield the desired acid . The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods

For large-scale production, the same synthetic route can be employed with modifications to suit industrial batch processing. The process involves careful control of reaction parameters and purification steps to achieve the desired quality and quantity of this compound .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-methylnicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of different oxidation states of the compound.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for substitution reactions.

    Reduction: Zinc and ammonia are commonly used for reductive dechlorination.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinic acids, while reduction reactions can produce different reduced derivatives .

Scientific Research Applications

Synthetic Pathways and Methodologies

2,6-Dichloro-4-methylnicotinic acid serves as a crucial intermediate in the synthesis of various biologically active compounds. The following methodologies highlight its utility:

  • Synthesis of Conformationally Restricted Nicotine Analogues : The compound has been utilized in synthetic routes leading to nicotine analogs that exhibit altered pharmacological profiles. For example, it was used to synthesize a tricyclic lactam derivative, which showed high affinity for nicotinic acetylcholine receptors (nAChRs) .
  • Large-Scale Preparation : Efficient methods for the large-scale synthesis of 4-methylnicotinic acid have been developed using 2,6-dichloro-4-methylnicotinonitrile as a starting material. This process involves reductive dechlorination followed by hydrolysis, making it suitable for research laboratories and fine chemical suppliers .

Pharmacological Applications

The compound's derivatives have shown potential in various pharmacological contexts:

  • Nicotine Vaccines : Research indicates that derivatives of this compound are involved in the development of nicotine vaccines aimed at treating nicotine addiction. These vaccines utilize conformationally restricted analogs to elicit an immune response against nicotine .
  • Potassium Channel Modulators : The compound has been explored as a precursor for designing safer alternatives to existing potassium channel-opening drugs, such as flupirtine and retigabine. These alternatives aim to minimize drug-induced liver injury while maintaining therapeutic efficacy .

Case Studies

Several studies illustrate the compound's applications:

Study Description Key Findings
Sarkar et al. (2000) Synthesis of nicotine analogsDeveloped a method yielding high-affinity nAChR ligands from this compound .
Zhai et al. (2009) Nicotine vaccine developmentDemonstrated that conformationally restricted analogs derived from this compound elicited significant immune responses .
Research on Flupirtine Analogues Safety profile improvementInvestigated modifications to reduce toxicity associated with existing potassium channel openers .

Chemical Properties and Safety

The chemical properties of this compound are essential for its handling and application:

  • Molecular Formula : C7H5Cl2NO2
  • Molecular Weight : 192.02 g/mol
  • Safety Hazards : The compound is classified as causing skin irritation and serious eye irritation (H315, H319) .

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-methylnicotinic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,6-dichloro-4-methylnicotinate
  • Ethyl 2,6-dichloro-4-methylnicotinate
  • 2,6-Dichloro-4-methylpyridine
  • 2,6-Dichloro-4-methylnicotinaldehyde

Uniqueness

2,6-Dichloro-4-methylnicotinic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs .

Biological Activity

2,6-Dichloro-4-methylnicotinic acid (DCMNA) is a derivative of nicotinic acid characterized by the presence of two chlorine atoms at the 2 and 6 positions and a methyl group at the 4 position on the pyridine ring. This compound has garnered attention in the scientific community due to its potential biological activities and applications in various fields, including pharmacology and agrochemistry.

  • Molecular Formula : C7_7H5_5Cl2_2NO2_2
  • Appearance : Crystalline powder
  • Toxicity : Causes skin and eye irritation (H315, H319) .

DCMNA exhibits its biological activity through interactions with specific molecular targets, particularly nicotinic acetylcholine receptors (nAChRs). It has been shown to act as both an inhibitor and an activator of certain enzymes, influencing various biochemical pathways .

Interaction with nAChRs

Research indicates that DCMNA has a high binding affinity for α4β2 nAChRs (Ki_i = 12.2 μM) and a moderate affinity for α7 nAChRs (Ki_i > 100 μM). Notably, modifications such as N-quaternization can enhance selectivity towards receptors mediating nicotine-induced dopamine release .

In Vitro Studies

  • Nicotinic Receptor Binding : DCMNA was evaluated for its ability to bind to nAChRs. Inhibition studies revealed significant interactions with both α4β2 and α7 subtypes, suggesting potential roles in modulating neurotransmitter release .
  • Pharmacodynamics : Preliminary studies suggest that DCMNA may influence metabolic pathways through its interaction with specific enzymes. The compound's effects on enzyme activity are under investigation to elucidate its pharmacological potential .
  • Cellular Assays : DCMNA has been tested in various cellular models to assess its impact on cell proliferation and apoptosis. These studies are crucial for understanding its therapeutic applications .

Study on Neurotransmitter Release

In a study conducted by Crooks et al., DCMNA was found to significantly enhance dopamine release in striatal neurons via nAChR activation. The IC50_{50} values ranged from 30 to 310 nM, highlighting its potential as a neuroactive agent .

Anti-inflammatory Potential

Recent research has explored DCMNA's anti-inflammatory properties. In vitro assays demonstrated that DCMNA could suppress pro-inflammatory cytokines, indicating its potential utility in treating inflammatory disorders .

Agrochemical Uses

DCMNA is also being investigated for its applications in agrochemistry as a potential herbicide or pesticide due to its unique chemical structure and biological activity .

Pharmaceutical Development

The compound's interaction with nAChRs positions it as a candidate for developing new therapies targeting neurological disorders, such as Alzheimer's disease and schizophrenia. Ongoing research aims to refine its pharmacokinetic profile and therapeutic efficacy .

Properties

IUPAC Name

2,6-dichloro-4-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c1-3-2-4(8)10-6(9)5(3)7(11)12/h2H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSNTWMXACGOMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350247
Record name 2,6-dichloro-4-methylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62774-90-7
Record name 2,6-dichloro-4-methylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of sodium nitrite (2.73 g, 39.6 mmol) in water (15 mL) was added slowly to a solution of commercially available (Maybridge) 2,6-dichloro-4-methyl-nicotinamide (4.5 g, 22 mmol) in concentrated sulfuric acid resulting in evolution of heat and brown gas. The mixture was stirred at room temperature for 15 min, and then heated to 60° C. for 7 h. The solution was cooled to 0° C. and then water (15 mL) was added. The resulting white precipitate was collected by filtration and washed with hexane. The aqueous filtrate was extracted with EtOAc (3×) and the combined organic extracts were dried over MgSO4 and concentrated in vacuo. The residue was combined with the white precipitate to afford 2,6-dichloro-4-methyl-nicotinic acid (4.39 g, 97%) as a white solid: LCMS RT: 1.20 min, MH+: 206.3.
Quantity
2.73 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2,6-dichloro-4-methyl-nicotinamide (6.40 g) in 2:1 acetic anhydride/acetic acid (156 mL) was treated with sodium nitrite (21.5 g), stirred for 18 hours, poured into diethyl ether (600 mL) and filtered. The filtrate was concentrated with a toluene azeotrope, and the concentrate was treated with brine and extracted with ethyl acetate. The extract was dried (MgSO4), filtered, and concentrated; and this concentrate was suspended in hexane, sonicated and filtered.
Quantity
6.4 g
Type
reactant
Reaction Step One
Name
acetic anhydride acetic acid
Quantity
156 mL
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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